5-Methoxy-1H-pyrazole-3,4-diamine 5-Methoxy-1H-pyrazole-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 199341-02-1
VCID: VC21325496
InChI: InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8)
SMILES: COC1=NNC(=C1N)N
Molecular Formula: C4H8N4O
Molecular Weight: 128.13 g/mol

5-Methoxy-1H-pyrazole-3,4-diamine

CAS No.: 199341-02-1

Cat. No.: VC21325496

Molecular Formula: C4H8N4O

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1H-pyrazole-3,4-diamine - 199341-02-1

Specification

CAS No. 199341-02-1
Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
IUPAC Name 3-methoxy-1H-pyrazole-4,5-diamine
Standard InChI InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8)
Standard InChI Key BJYPORGCZZEVCA-UHFFFAOYSA-N
SMILES COC1=NNC(=C1N)N
Canonical SMILES COC1=NNC(=C1N)N

Introduction

Structural Characteristics and Physical Properties

5-Methoxy-1H-pyrazole-3,4-diamine is characterized by a pyrazole ring core with specific functional group substitutions: a methoxy group at the 5-position and amino groups at the 3 and 4 positions. This arrangement of functional groups creates a compound with potential for hydrogen bonding and various chemical interactions. The structural features provide a foundation for understanding its reactivity profiles and potential biological activity.

Based on molecular structure analysis, the compound has a molecular formula of C₄H₈N₄O with an approximate molecular weight of 142 g/mol. While direct physical property data for 5-Methoxy-1H-pyrazole-3,4-diamine is limited in available research, comparative analysis with similar compounds allows for reasonable estimation of key parameters.

Comparative Physical Properties

The related compound 1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine (CAS 199341-28-1) provides a basis for comparison, as it shares core structural elements with our target compound. The table below presents physical properties of this analog that may inform our understanding of 5-Methoxy-1H-pyrazole-3,4-diamine:

Property1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamineEstimated for 5-Methoxy-1H-pyrazole-3,4-diamine
Molecular FormulaC₆H₁₂N₄OC₄H₈N₄O
Molecular Weight156.186 g/mol~142 g/mol
Density1.4±0.1 g/cm³~1.4 g/cm³ (estimated)
Boiling Point338.5±37.0 °C at 760 mmHg~320-330 °C (estimated)
Flash Point158.5±26.5 °C~150 °C (estimated)
LogP0.08~0.0 (estimated)

The estimated properties for 5-Methoxy-1H-pyrazole-3,4-diamine are derived through structural comparison, accounting for the absence of the ethyl group that would influence physicochemical parameters .

Chemical Reactivity and Functional Group Analysis

Reactive Centers and Functionality

The chemical reactivity of 5-Methoxy-1H-pyrazole-3,4-diamine is governed by its three key functional groups:

  • The pyrazole N-H group: Provides a site for alkylation, acylation, and other substitution reactions

  • The methoxy group: Offers opportunities for ether cleavage reactions and acts as an electron-donating substituent

  • The 3,4-diamino functionality: Presents multiple sites for derivatization through various reactions including acylation, condensation, and diazotization

These reactive centers enable multiple chemical transformations that can be exploited for the synthesis of diverse derivatives with potential biological activities.

Nucleophilic Properties

The amino groups at positions 3 and 4 of the pyrazole ring are expected to display nucleophilic properties, allowing reactions with electrophilic reagents. These nucleophilic centers can participate in various transformations:

  • Formation of amides through reaction with acid chlorides or anhydrides

  • Imine formation through condensation with aldehydes or ketones

  • Diazotization reactions to form diazonium salts, which can be further transformed

The presence of two amino groups in close proximity may also result in interesting chelation properties, potentially enabling the compound to act as a ligand in coordination chemistry.

Synthetic Pathways

One-Pot Synthesis Considerations

Research on other pyrazole derivatives suggests that one-pot synthetic approaches may be viable for 5-Methoxy-1H-pyrazole-3,4-diamine. For instance, the synthesis of 3,5-diarylpyrazoles has been achieved through a one-pot, two-component modular method involving:

  • Reaction of hydrazones of aryl aldehydes with substituted acetophenones

  • Refluxing in ethanol with catalytic amounts of acid

  • Addition of DMSO and iodine as reagents to facilitate ring formation

Such methodology could potentially be adapted for the synthesis of 5-Methoxy-1H-pyrazole-3,4-diamine with appropriate modifications to the starting materials and reaction conditions.

Activity TypeLikelihood for 5-Methoxy-1H-pyrazole-3,4-diamineStructural Features Contributing to Activity
AntimicrobialHighDiamino functionality, heterocyclic nitrogen atoms
Anti-inflammatoryModeratePyrazole core structure, NH group
AntioxidantModerateNH group, methoxy substituent
Enzyme InhibitionModerate to HighMultiple hydrogen bonding sites, potential for specific interactions
CNS ActivityLow to ModerateAbility to cross blood-brain barrier may be limited

These potential activities would require experimental verification through appropriate biological assays.

Structure-Activity Relationship Analysis

Key Structural Features and Their Significance

The unique arrangement of functional groups in 5-Methoxy-1H-pyrazole-3,4-diamine contributes to its potential biological activity profile. Specific structure-activity relationships can be inferred:

  • The pyrazole NH group: Contributes to hydrogen bonding interactions with potential biological targets

  • The 3,4-diamino substitution pattern: Provides multiple sites for hydrogen bonding and potential interaction with biological macromolecules

  • The 5-methoxy group: Modulates electron density within the pyrazole ring, potentially affecting binding affinity and selectivity

Comparison with Related Pyrazole Derivatives

To understand the unique properties of 5-Methoxy-1H-pyrazole-3,4-diamine, comparison with related compounds is instructive:

CompoundStructural DifferencesPotential Impact on Activity
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamineAdditional ethyl group at N1 positionIncreased lipophilicity, altered binding properties
5-Bromo-1-methyl-1H-pyrazole-3-amineBromo instead of methoxy at C5, single amino group, N1-methylDifferent electronic effects, reduced hydrogen bonding capacity
3,5-DiphenylpyrazolePhenyl groups instead of amino and methoxy groupsSignificantly different electronic and steric properties

This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in biological activity and physicochemical properties.

Analytical Characterization

Chromatographic Behavior

The compound would likely exhibit characteristic retention behavior in various chromatographic systems, influenced by:

  • The polar amino and methoxy groups contributing to interaction with polar stationary phases

  • The relatively small molecular size affecting diffusion and elution characteristics

  • The potential for hydrogen bonding affecting retention in reversed-phase systems

Applications and Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation to fully characterize and exploit the properties of 5-Methoxy-1H-pyrazole-3,4-diamine:

  • Optimized synthetic routes with improved yields and purity

  • Comprehensive physicochemical characterization including solubility profiles and stability studies

  • Detailed biological activity screening across multiple therapeutic targets

  • Crystal structure determination to elucidate solid-state interactions

  • Investigation of derivatization potential to create focused libraries of compounds

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